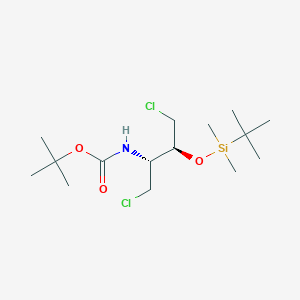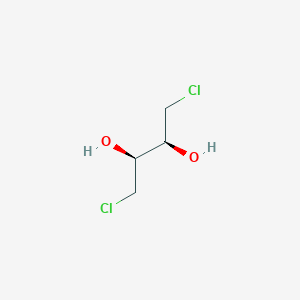
2-クロロ-3-オキソプロパン酸エチル
概要
説明
Ethyl 2-chloro-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
科学的研究の応用
Ethyl 2-chloro-3-oxopropanoate has a wide range of applications in scientific research:
準備方法
Ethyl 2-chloro-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to produce ethyl 2-chloro-3-oxopropanoate . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Ethyl 2-chloro-3-oxopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be readily substituted by various nucleophiles such as amines, thiols, and selenols. This reaction is often carried out under mild conditions with the use of a base like triethylamine.
Knoevenagel Condensation: This compound reacts with aromatic aldehydes under Knoevenagel condensation conditions to produce ethyl 2-chloroacetyl-3-arylpropenoates. The reaction is typically catalyzed by morpholine/acetic acid in ionic liquids.
Cascade Michael/Alkylation Reaction: Ethyl 2-chloro-3-oxopropanoate reacts with 2-arylidene-1,3-indandiones through a cascade Michael/alkylation reaction to afford activated spirocyclopentanes.
作用機序
The mechanism of action of ethyl 2-chloro-3-oxopropanoate and its derivatives can vary depending on the specific compound and its intended application. For instance, in herbicide development, the compound may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved can differ based on the structure of the derivative and its mode of action.
類似化合物との比較
Ethyl 2-chloro-3-oxopropanoate can be compared with similar compounds such as ethyl 3-chloro-2-oxopropanoate and ethyl 3-chloro-3-oxopropanoate . These compounds share similar structural features but differ in the position of the chlorine and oxo groups. The unique reactivity of ethyl 2-chloro-3-oxopropanoate, particularly in nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKSCKBUSAOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954766 | |
| Record name | Ethyl 2-chloro-3-oxopropanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33142-21-1 | |
| Record name | Ethyl 2-chloro-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33142-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (chloroformyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-chloro-3-oxopropanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)




![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)








